molecular formula C18H17ClN2O4S B5235215 2-chloro-N-(2-ethylphenyl)-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide

2-chloro-N-(2-ethylphenyl)-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide

Cat. No.: B5235215
M. Wt: 392.9 g/mol
InChI Key: KHOJDQBDTQWMNQ-UHFFFAOYSA-N
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Description

2-chloro-N-(2-ethylphenyl)-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-ethylphenyl)-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: This can be achieved by reacting 2-chlorobenzoic acid with 2-ethylphenylamine under acidic or basic conditions to form the benzamide core.

    Introduction of the Thiazolidinone Ring: The benzamide core can then be reacted with a thiazolidinone derivative under suitable conditions to introduce the 1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-ethylphenyl)-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The chlorine atom in the benzamide core can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution could introduce new functional groups into the benzamide core.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial or anticancer properties.

    Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-ethylphenyl)-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other biomolecules to exert their effects. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2-ethylphenyl)benzamide: Lacks the thiazolidinone ring but shares the benzamide core.

    5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide: Lacks the 2-chloro and 2-ethylphenyl groups but contains the thiazolidinone ring.

Uniqueness

The uniqueness of 2-chloro-N-(2-ethylphenyl)-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-chloro-N-(2-ethylphenyl)-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4S/c1-2-12-5-3-4-6-16(12)20-18(23)14-11-13(7-8-15(14)19)21-17(22)9-10-26(21,24)25/h3-8,11H,2,9-10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHOJDQBDTQWMNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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